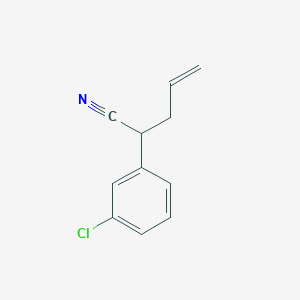

2-(3-Chlorophenyl)pent-4-enenitrile

Description

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

2-(3-chlorophenyl)pent-4-enenitrile |

InChI |

InChI=1S/C11H10ClN/c1-2-4-10(8-13)9-5-3-6-11(12)7-9/h2-3,5-7,10H,1,4H2 |

InChI Key |

KELZTVDZJHXILU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C#N)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly alters molecular properties. For example:

Table 1: Comparison of Chlorophenyl Derivatives

Substituent Effects: Chloro vs. Bromo, Methyl, and Methoxy Groups

Electron-withdrawing (e.g., Cl, Br) and electron-donating (e.g., methyl, methoxy) substituents modulate electronic density and reactivity:

- 2-(m-Tolyl)pent-4-enenitrile (1c): The methyl group (electron-donating) may improve solubility in nonpolar solvents, contrasting with the electron-withdrawing chloro substituent .

- Thioether analogs : Compounds like 2-((4-chlorophenyl)thio)pent-4-enenitrile () exhibit higher yields (up to 98%) due to optimized FeTPPCl-catalyzed synthesis, highlighting the role of sulfur in stabilizing intermediates .

Table 2: Substituent Impact on Key Properties

Spectroscopic and Analytical Data

- NMR and HRMS : and confirm structural integrity through characteristic shifts (e.g., vinyl protons at δ 5.92 ppm in 1H-NMR) and precise mass confirmation (e.g., HRMS for 1f: 192.0571) .

- IR spectroscopy : Nitrile stretches (~2237 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) are critical for functional group identification .

Preparation Methods

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed allylic alkylation (AAA) is a robust method for constructing carbon-carbon bonds in nitrile-containing compounds. A study by demonstrated the efficacy of Pd(phosphinoxazoline) complexes in mediating AAA reactions with α-aryl-α-fluoroacetonitriles. While the target compound lacks fluorine, the methodology can be adapted by substituting the fluoronitrile precursor with 3-chlorophenylacetonitrile.

Reaction Conditions :

-

Catalyst : [η³-C₃H₅PdCl]₂ (5 mol%) with (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline (12 mol%).

-

Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) in acetonitrile (ACN) at −20°C.

-

Substrate : Allylic carbonates (e.g., (E)-1,3-diphenylallyl ethyl carbonate) react with 3-chlorophenylacetonitrile to form the pent-4-enenitrile backbone.

Outcomes :

Iron-Catalyzed α-Alkylation

Iron catalysts offer a cost-effective alternative for nitrile alkylation. Research in detailed Fe-catalyzed α-alkylation of propanenitriles under blue-light irradiation. While the study focused on 3-(4-chlorophenyl)-2-phenylpropanenitrile, the conditions can be modified for pent-4-enenitrile synthesis.

Reaction Parameters :

-

Catalyst : FeCl₃ (10 mol%) with a bipyridine ligand.

-

Light Source : Blue LEDs (450 nm) to generate alkyl radicals from alkyl bromides.

-

Solvent : Ethyl acetate/hexane mixtures for column chromatography purification.

Limitations :

-

Lower diastereocontrol compared to Pd-catalyzed methods.

-

Requires optimization for allylic substrates.

Cross-Coupling Reactions for Aryl-Nitrile Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of 3-chlorophenyl groups to preformed nitriles. A Pd-catalyzed coupling between 3-chlorophenylboronic acid and 4-pentenentitrile bromide could yield the target compound.

Protocol :

Heck Coupling

Heck reactions install unsaturated moieties via Pd-mediated C–C bond formation. Coupling 3-chlorophenyl iodide with acrylonitrile derivatives could generate the pent-4-enenitrile framework.

Conditions :

-

Additive : Et₃N (3.0 equiv) to scavenge HI byproducts.

Cyanation Approaches

Nucleophilic Cyanation

Nucleophilic cyanation of allylic halides provides direct access to nitriles. For example, treatment of 2-(3-chlorophenyl)pent-4-enenyl bromide with KCN in DMSO yields the target compound.

Optimization :

Transition Metal-Mediated Cyanation

Nickel-catalyzed cyanation, as reported in, facilitates nitrile installation via Si–H bond activation. While the study focused on dichlorinated nitriles, the methodology could be adapted for allylic systems.

Key Steps :

-

Substrate : 2-(3-Chlorophenyl)pent-4-enenyl silane.

-

Catalyst : Ni(cod)₂ (5 mol%) with a diphosphine ligand.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Characteristic signals include:

Industrial-Scale Synthesis Considerations

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 2-(3-Chlorophenyl)pent-4-enenitrile?

Answer:

The synthesis typically involves a nucleophilic substitution or coupling reaction targeting the nitrile and chlorophenyl moieties. Post-reaction purification is critical and can be achieved via:

- Recrystallization : Optimize solvent selection (e.g., ethanol/water mixtures) based on solubility differences .

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate by polarity. Monitor fractions via TLC with UV visualization .

Key validation includes HPLC purity analysis (>95%) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight.

Basic: How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Answer:

A multi-spectral approach is essential:

- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., chlorophenyl protons at ~7.3–7.5 ppm, nitrile carbon at ~115–120 ppm) .

- IR Spectroscopy : Confirm the nitrile group via a sharp peak at ~2200–2250 cm .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in dichloromethane) and refine using SHELXL or OLEX2 .

Advanced: How can conflicting crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

Answer:

Data contradictions often arise from disorder or thermal motion. Mitigate via:

- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices .

- Constraints/Restraints : Apply geometric restraints to problematic regions (e.g., chlorophenyl ring planarity) while allowing flexible refinement of the pent-4-enenitrile chain .

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in bond angles/distances .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). A smaller HOMO-LUMO gap (~4–5 eV) suggests higher reactivity at the nitrile group .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., chlorophenyl Cl atom) and nucleophilic sites (e.g., nitrile terminal) .

- Reactivity Simulations : Test reaction pathways (e.g., Michael addition) using transition-state optimization in GAMESS .

Advanced: How can researchers investigate the biological activity of this compound given limited prior data?

Answer:

- In Silico Docking : Use AutoDock Vina to screen against targets like kinases or GPCRs. Prioritize binding poses with ΔG < −7 kcal/mol .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and enzyme inhibition (e.g., COX-2) at concentrations ≤10 μM .

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to measure half-life and identify major metabolites .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Exposure Limits : Adhere to PAC-2 (23 mg/m³) for airborne exposure control .

Advanced: How can synthetic byproducts or isomers of this compound be characterized and quantified?

Answer:

- LC-MS/MS : Use reverse-phase C18 columns with MRM transitions to distinguish isomers (e.g., 3- vs. 4-chlorophenyl derivatives) .

- 2D NMR (HSQC, COSY) : Resolve overlapping signals from regioisomers .

- Dynamic Light Scattering (DLS) : Detect aggregation artifacts during purification .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.